5,6-Diethyl-2,3-dihydro-1,4-dithiine
Description
5,6-Diethyl-2,3-dihydro-1,4-dithiine is a sulfur-containing heterocyclic compound characterized by a six-membered ring with two sulfur atoms and ethyl substituents at positions 5 and 5. Its structure features a partially saturated 1,4-dithiine core, which imparts unique electronic and steric properties. Key steps include hydroxyl protection, ester reduction, and cyclization, monitored via TLC, NMR, and X-ray crystallography .
Properties
CAS No. |
88934-47-8 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
5,6-diethyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C8H14S2/c1-3-7-8(4-2)10-6-5-9-7/h3-6H2,1-2H3 |
InChI Key |
HYMVECPCAGTRFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SCCS1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features
Table 2: Physicochemical Properties
Stability and Fragmentation
Electron impact mass spectrometry studies reveal that dihydro-1,4-dithiines undergo retro-Diels-Alder fragmentation, producing thiocarbonyl cations. Ethyl substituents may stabilize molecular ions more effectively than methyl groups due to increased electron-donating effects, though sulfone groups (as in Dimethipin) significantly enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
